1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQDTRFLKESTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chiral Amine
This technical guide delves into the chemical and pharmacological landscape of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (CAS No. 779340-50-0), a chiral amine with potential applications in drug discovery and development. As a Senior Application Scientist, the aim of this document is to provide a comprehensive resource that combines established data with scientifically grounded insights. It is important to note that while foundational chemical information for this specific molecule is available, in-depth, peer-reviewed studies on its synthesis, pharmacology, and specific applications are not yet prevalent in the public domain. Consequently, this guide will not only present the known facts but also extrapolate potential methodologies and applications based on the well-understood chemistry of its constituent functional groups—the chiral primary amine and the 5-methylfuran moiety. This approach is intended to empower researchers with a robust framework for their own investigations into this promising compound.
Chemical Identity and Physicochemical Properties
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chiral organic compound, presented as the hydrochloride salt to improve its stability and solubility in aqueous media. The presence of a stereocenter at the carbon atom adjacent to the furan ring and bearing the amine group is a key structural feature, suggesting that its biological interactions are likely to be stereospecific.
| Property | Value | Source(s) |
| CAS Number | 779340-50-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |
| Molecular Weight | 175.66 g/mol | [1][2][3] |
| Purity (typical) | ≥98% | [1][2] |
| Appearance | No data available, likely a solid | |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Structural Representation:
Caption: 2D structure of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.
Synthesis and Manufacturing: A Mechanistic Perspective
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine HCl.
Starting Material: 2-Acetyl-5-methylfuran
The precursor, 2-acetyl-5-methylfuran (CAS: 1193-79-9), is a commercially available compound.[6] It is a member of the furan family, characterized by a methyl group at the 5-position and an acetyl group at the 2-position of the furan ring.[6]
Core Reaction: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot reaction that combines a ketone with an amine source in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.[5][7] The causality behind this choice of methodology lies in its efficiency and high potential for enantioselectivity.
Step-by-Step Experimental Protocol (Hypothetical):
-
Imine Formation: In an inert atmosphere, 2-acetyl-5-methylfuran is dissolved in a suitable solvent (e.g., methanol, toluene). An ammonia source (e.g., ammonia gas, ammonium acetate) is introduced to form the corresponding imine in situ. This step is typically acid-catalyzed.
-
Asymmetric Reduction: A chiral catalyst, such as a transition metal complex with a chiral phosphine ligand (e.g., an Iridium-based catalyst), is added to the reaction mixture.[7] The mixture is then subjected to a reducing agent, commonly hydrogen gas under pressure or a hydride source like Hantzsch ester. The chiral catalyst coordinates to the imine, directing the hydride attack to one face of the C=N double bond, thereby establishing the (R)-stereocenter with high enantiomeric excess.
-
Work-up and Salt Formation: Upon completion of the reaction, the catalyst is removed, and the crude product is isolated. To obtain the hydrochloride salt, the free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt typically precipitates and can be collected by filtration.
Self-Validating System: The success of this synthesis is critically dependent on the choice of chiral catalyst and reaction conditions. The enantiomeric excess (e.e.) of the final product, determined by chiral chromatography, serves as the primary validation of the asymmetric induction. Optimization of temperature, pressure, and solvent is crucial for achieving high yield and selectivity.
Pharmacological Profile: Extrapolations and Potential
Direct pharmacological data for (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is scarce. However, the furan nucleus is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds.[8][9][10][11] Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and central nervous system effects.[8][10][11]
Potential Areas of Investigation:
-
Antimicrobial Activity: The furan ring is a component of several antimicrobial agents.[10][11][12] It is plausible that (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride could be investigated for its efficacy against various bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: Many chiral amines exhibit activity within the CNS. The structural similarity of the title compound to other neuroactive amines suggests potential interactions with neurotransmitter receptors or transporters.
-
Enzyme Inhibition: The amine and furan functionalities could serve as pharmacophores for interaction with various enzyme active sites.
It is crucial to emphasize that these are speculative areas for investigation based on chemical analogy. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of this compound.
Analytical Methodologies: Ensuring Purity and Stereochemical Integrity
The analysis of (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride requires methods to confirm its identity, purity, and, most importantly, its enantiomeric purity.
Structural Elucidation
Standard spectroscopic techniques are employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amine (N-H stretching) and the furan ring.
Chiral Separation and Enantiomeric Purity Determination
The determination of enantiomeric excess is paramount for any chiral compound intended for pharmaceutical research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13][14][15][16][17]
Experimental Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Protocol (General):
-
Column Selection: A screening of commercially available CSPs is the first step. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for the separation of chiral amines.[15][16]
-
Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[13] For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Method Optimization: The ratio of the non-polar to polar solvent is adjusted to achieve optimal resolution and run time. Flow rate and column temperature can also be optimized.
-
Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the furan chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Safety and Handling
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a research chemical, and appropriate safety precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20]
Conclusion and Future Directions
(R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride represents a chiral building block with untapped potential in the field of drug discovery. While direct research on this specific molecule is in its infancy, this guide provides a comprehensive framework based on established chemical principles for its synthesis, analysis, and potential areas of pharmacological investigation. The future of this compound in drug development will depend on rigorous scientific inquiry into its biological activities and the elucidation of its mechanism of action. The methodologies outlined herein offer a solid foundation for researchers to embark on this exciting journey of discovery.
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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Spectroscopic Characterization of 1-(5-Methylfuran-2-yl)propan-1-amine HCl: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (C₈H₁₄ClNO; MW: 175.66 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. Detailed methodologies for data acquisition and interpretation are provided, aimed at researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel furan-containing bioactive compounds. This guide is structured to offer not just data, but a foundational understanding of the spectroscopic principles at play, ensuring a robust framework for the analysis of this and structurally related molecules.
Introduction
This compound is a primary amine salt incorporating a 5-methylfuran moiety. The furan ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] Thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of molecular structure, purity, and stability. This guide will systematically deconstruct the expected spectroscopic signature of the title compound, offering a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
The hydrochloride salt form is often employed to enhance the water solubility and bioavailability of amine-containing compounds.[2] This guide will address the specific spectroscopic consequences of protonation on the amine group.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound presents several key features that will manifest in its spectra: a 2,5-disubstituted furan ring, a propyl amine chain with a chiral center at C1, and a primary ammonium group.
Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the propan-1-amine chain protons, and the methyl group protons. The ammonium protons are often broad and may exchange with deuterated solvents.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | - | The protons on the positively charged nitrogen are deshielded and often exhibit broad signals due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent and concentration.[3] |
| H3' | 6.0 - 6.2 | Doublet | J₃,₄, ≈ 3.2 Hz | The proton at the C3 position of the furan ring is coupled to the proton at C4.[4] |
| H4' | 6.2 - 6.4 | Doublet of doublets | J₃,₄, ≈ 3.2 Hz, J₄,₅, ≈ 0.9 Hz | This proton is coupled to both the H3 and the methyl protons (long-range coupling). The coupling to H3 will be the major splitting.[5] |
| H1 | 4.0 - 4.3 | Triplet or multiplet | J₁,₂ ≈ 7 Hz | This methine proton is deshielded by the adjacent furan ring and the ammonium group. It will be split by the two protons on C2. |
| -CH₃ (on furan) | 2.2 - 2.4 | Singlet | - | Methyl groups on aromatic rings typically appear in this region. |
| H2 | 1.8 - 2.0 | Multiplet | J₂,₁ ≈ 7 Hz, J₂,₃ ≈ 7.5 Hz | These methylene protons are adjacent to the chiral center at C1 and the terminal methyl group, leading to complex splitting. |
| H3 | 0.9 - 1.1 | Triplet | J₃,₂ ≈ 7.5 Hz | This terminal methyl group will be split by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 1-(5-Methylfuran-2-yl)propan-1-amine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the NH₃⁺ protons.[6]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2. Workflow for ¹H NMR data acquisition and processing.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C5' | 150 - 155 | The furan carbon bearing the methyl group is expected to be downfield.[7] |
| C2' | 145 - 150 | The furan carbon attached to the propan-1-amine side chain. Its chemical shift is influenced by the electron-withdrawing nature of the ammonium group.[7] |
| C4' | 110 - 115 | A typical chemical shift for a β-carbon in a furan ring. |
| C3' | 105 - 110 | A typical chemical shift for a β-carbon in a furan ring, often slightly upfield from C4'. |
| C1 | 50 - 55 | This carbon is directly attached to the electron-withdrawing ammonium group, causing a downfield shift. |
| C2 | 25 - 30 | A standard aliphatic methylene carbon. |
| -CH₃ (on furan) | 13 - 16 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| C3 | 10 - 13 | A standard aliphatic terminal methyl carbon. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Standard 1D carbon acquisition with proton decoupling.
-
Number of Scans: 512-2048, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Predicted IR Spectrum
The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary ammonium salt, C-H bonds of the alkyl and furan moieties, and vibrations of the furan ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| -NH₃⁺ | 3200 - 2800 | Broad, Strong | N-H stretching |
| C-H (furan) | 3100 - 3150 | Medium | C-H stretching |
| C-H (alkyl) | 2850 - 3000 | Medium to Strong | C-H stretching |
| -NH₃⁺ | 1620 - 1560 | Medium | N-H bending (asymmetric) |
| C=C (furan) | 1500 - 1600 | Medium to Strong | C=C stretching |
| C-O-C (furan) | 1000 - 1300 | Strong | C-O-C stretching |
| C-N | 1020 - 1250 | Medium | C-N stretching |
A key feature will be the broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching in a primary amine salt.[2] This broadness is due to hydrogen bonding. The C-H stretching bands of the alkyl groups may appear as sharper peaks superimposed on this broad ammonium band.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Predicted Mass Spectrum
In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺) would be the free base, 1-(5-Methylfuran-2-yl)propan-1-amine, with a molecular weight of 139.19 g/mol . The hydrochloride salt will not be observed as a single entity.
-
Molecular Ion (M⁺): A peak at m/z = 139 is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the free base.
-
Major Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] This would involve the loss of an ethyl radical (•CH₂CH₃) to give a resonance-stabilized iminium cation at m/z = 110. This is expected to be a major peak, potentially the base peak.
-
Figure 3. Primary predicted fragmentation pathway for 1-(5-Methylfuran-2-yl)propan-1-amine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the mass spectrometer.
-
Gas Chromatography (for EI): Dissolve the sample in a volatile solvent and inject it into a GC-MS system. The free base will be analyzed.
-
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Parameters (for EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. While predictive in nature, this guide serves as a robust starting point for the empirical analysis and structural verification of this novel furan derivative.
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The Pivotal Role of Chirality: A Technical Guide to the Biological Activity of Furan-Containing Amines
Introduction: The Strategic Convergence of Furan and Chiral Amines in Drug Discovery
In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, a five-membered aromatic heterocycle whose unique electronic and structural properties have cemented its place in a multitude of approved drugs.[1][2] Its utility stems from its electron-rich nature, aromaticity, and the capacity of its oxygen atom to act as a hydrogen bond acceptor, often improving the pharmacokinetic profile of drug candidates.[3] When this versatile heterocycle is combined with a chiral amine—a cornerstone of molecular recognition in biological systems—a powerful synergy emerges. Furan-containing chiral amines represent a class of compounds with vast therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2]
The introduction of a stereocenter is not a trivial structural modification. Chirality governs the three-dimensional arrangement of a molecule, which in turn dictates its interaction with the inherently chiral environment of the body, comprised of proteins, enzymes, and nucleic acids. This guide provides an in-depth exploration of the biological activities of furan-containing chiral amines, focusing on the critical influence of stereochemistry, the underlying mechanisms of action, and the practical methodologies for their evaluation. For researchers and drug development professionals, understanding this interplay is paramount to designing next-generation therapeutics with enhanced potency, selectivity, and safety.
The Decisive Impact of Stereochemistry on Biological Function
Chirality is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). This enantioselectivity arises from the specific, three-dimensional interactions required for a ligand to bind to its biological target, such as an enzyme's active site or a receptor's binding pocket.
For furan-containing amines, the spatial orientation of the amine group and other substituents relative to the furan ring is critical. Studies on various chiral compounds have consistently shown that biological receptors can exhibit a strong preference for one enantiomer over the other. For instance, in a series of chiral pyridazin-3(2H)-ones, the R-(-)-forms were generally preferred by N-formyl peptide receptors (FPRs) over the S-(+)-enantiomers, demonstrating enantiomer selectivity in agonist activity.[4][5] This principle underscores the necessity of asymmetric synthesis or chiral separation to isolate the desired enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects.[6][7]
Key Biological Activities and Mechanistic Insights
The fusion of a furan moiety with a chiral amine has yielded compounds with significant activity across diverse therapeutic areas.
Anticancer Activity
The furan scaffold is present in numerous compounds with potent cytotoxic activities against various cancer cell lines.[8] When functionalized with chiral amines, these derivatives can gain enhanced selectivity and potency, often by targeting key cellular machinery involved in cancer progression.
Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and metastasis. The ATP-binding pocket of many kinases provides a chiral environment where one enantiomer of an inhibitor can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than its mirror image.[9] Furo[2,3-d]pyrimidine derivatives, for example, have been developed as potent kinase inhibitors.[10] Other furan-containing compounds have been shown to induce apoptosis (programmed cell death) by disrupting the cell cycle, often at the G2/M phase, and activating intrinsic mitochondrial pathways.[8]
Illustrative Data: The following table summarizes the cytotoxic activity of representative furan-containing compounds.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Furan-2-carboxamide Derivative | NCI-H460 (Lung Cancer) | 2.9 nM | [8] |
| Anthrafuran Dione Analogue | Drug-Resistant Tumor Cells | Micromolar Range | [1] |
| Furan-conjugated Tripeptide | HeLa (Cervical Cancer) | 0.15 µg/mL | [1] |
Neuropharmacological Activity
Furan-containing compounds have shown considerable promise in addressing neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Their mechanisms often involve mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.[2]
Mechanism of Action: A key target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, alleviating cognitive symptoms. The chiral amine component of a molecule can play a crucial role in orienting the furan ring within the AChE active site for optimal binding. Furthermore, the antioxidant properties of the furan moiety can protect neurons from damage caused by reactive oxygen species, a common feature of neurodegenerative disorders.[2]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Furan derivatives have been shown to possess significant anti-inflammatory properties.[2]
Mechanism of Action: A primary anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production.[11] While NO is an important signaling molecule, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. Furan-containing compounds can suppress the expression of iNOS in inflammatory cells like macrophages.[11][12] They can also modulate inflammatory signaling pathways, such as the MAPK pathway, and reduce the production of other inflammatory mediators like prostaglandins.[11]
Antimicrobial Activity
The furan nucleus is a component of several established antibacterial drugs, such as nitrofurantoin.[2] The incorporation of chiral amine side chains can expand their spectrum of activity and help overcome resistance mechanisms.
Mechanism of Action: The precise mechanisms can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[11][13] The structure-activity relationship (SAR) is critical; for instance, studies on furan-derived chalcones and their pyrazoline derivatives have shown that specific substitutions are key to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The chirality of the amine can influence binding affinity to microbial target proteins.
Pharmacokinetics and Toxicology: The Furan Dilemma
While the furan scaffold offers significant therapeutic advantages, it is not without its challenges. The primary concern is hepatotoxicity, which is linked to its metabolic activation.[14]
Metabolic Activation Pathway: In the liver, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a highly reactive and toxic intermediate, cis-2-butene-1,4-dial.[15] This electrophilic metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, cytotoxicity, and, in cases of chronic exposure, tumorigenicity.[14][16] This metabolic pathway is a critical consideration in the design and development of any furan-containing drug candidate. Medicinal chemists often seek to mitigate this risk by designing molecules where alternative, less toxic metabolic pathways are favored, or by blocking the positions on the furan ring that are most susceptible to oxidation.
Workflow for Discovery and Development of Furan-Containing Chiral Amines.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated protocols are essential. The following sections detail the methodologies for assessing the key activities of furan-containing chiral amines.
Protocol 1: Evaluation of Anticancer Activity (MTT Cytotoxicity Assay)
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[17] The amount of formazan produced is directly proportional to the number of living cells.[18]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing chiral amine compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Causality and Validation: The use of a vehicle control is crucial to ensure that the solvent used to dissolve the compounds has no inherent toxicity. A known cytotoxic drug (positive control) validates that the assay system is responsive. Establishing a linear relationship between cell number and absorbance ensures the assay is quantitative within the used cell density range.
Protocol 2: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent.[20] It is used to assess a compound's ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[12]
Methodology:
-
Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce iNOS expression and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[20]
-
Data Acquisition: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. A cell viability assay (like MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
Simplified pathway of LPS-induced NO production and points of inhibition.
Protocol 3: Evaluation of Neuroprotective Activity (Acetylcholinesterase Inhibition Assay)
Principle: This assay is based on the Ellman method, which measures the activity of AChE.[21] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, ATCh solution, and a solution of AChE enzyme. Prepare various concentrations of the test compound.
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound solution (or buffer for the control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (ATCh) to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value for the test compound. A known AChE inhibitor like galantamine or donepezil should be used as a positive control.
Future Perspectives and Conclusion
The convergence of the furan scaffold and chiral amine functionality continues to be a highly productive strategy in the quest for novel therapeutics. The diverse biological activities, ranging from anticancer to neuroprotective effects, highlight the versatility of this chemical class. Future research will likely focus on several key areas: enhancing the stereoselectivity of synthetic methods to provide enantiomerically pure compounds more efficiently; designing molecules with improved metabolic stability to circumvent the hepatotoxicity associated with the furan ring; and exploring novel biological targets for these compounds. As our understanding of the intricate, three-dimensional nature of drug-receptor interactions deepens, the rational design of furan-containing chiral amines will undoubtedly lead to the development of more potent, selective, and safer medicines to address a wide range of human diseases.
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An In-Depth Technical Guide to 1-(5-Methylfuran-2-yl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, a chiral amine incorporating the 5-methylfuran moiety. While specific research on this compound is limited, this document synthesizes information from related chemical principles and analogous structures to present a detailed exploration of its synthesis, chemical properties, and potential pharmacological applications. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical utility of this and similar furan-based compounds.
Introduction
The furan nucleus is a versatile heterocyclic scaffold that is present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and central nervous system effects.[3][4][5] The incorporation of an amine functional group, particularly a chiral primary amine, introduces a key site for molecular interactions, making these compounds attractive targets for drug discovery and development.
This compound presents as a promising, yet underexplored, molecule. This guide will delineate a plausible and detailed synthetic pathway, predict its key physicochemical and spectroscopic characteristics, and discuss its potential as a lead compound in various therapeutic areas based on the established bioactivity of the furan amine pharmacophore.
Chemical Synthesis and Characterization
The synthesis of this compound can be logically approached through the reductive amination of the corresponding ketone precursor, 1-(5-methylfuran-2-yl)propan-1-one. This method is a robust and widely used strategy for the preparation of primary amines from ketones.[6][7]
Synthesis of the Precursor: 1-(5-Methylfuran-2-yl)propan-1-one
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 2-methylfuran with propionyl chloride or propionic anhydride.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred, cooled (0-5 °C) solution of 2-methylfuran (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq) portion-wise.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1-(5-methylfuran-2-yl)propan-1-one.[8]
Reductive Amination to Form the Racemic Amine
The Leuckart-Wallach reaction provides a classic and effective method for the reductive amination of ketones using ammonium formate or formamide and formic acid.[9][10][11]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq).[9]
-
Heating: Heat the mixture to a temperature of 160-185 °C for several hours.[11][12] The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add a strong base (e.g., NaOH solution) to the reaction mixture to hydrolyze the intermediate formamide and liberate the free amine.
-
Extraction and Purification: Extract the amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.
Alternative Reductive Amination Protocol
A milder, more modern approach involves a two-step, one-pot reaction using a reducing agent such as sodium borohydride in the presence of an ammonia source.[6]
-
Imine Formation: Dissolve 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol). Add a source of ammonia, such as a concentrated aqueous solution or ammonium acetate.
-
Reduction: Cool the mixture and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Work-up: After the reaction is complete, acidify the mixture to destroy excess borohydride, then make it basic to liberate the free amine.
-
Extraction and Purification: Extract the product with an organic solvent, dry, and purify as described above.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Chiral Resolution (Optional)
For applications where a single enantiomer is required, the racemic amine can be resolved using classical methods with a chiral resolving agent or through enzymatic kinetic resolution.[13][14][15][16][17]
Experimental Protocol: Classical Resolution with a Chiral Acid
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol) and add a solution of a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) (0.5 eq).
-
Diastereomeric Crystallization: Allow the diastereomeric salts to crystallize. The solubility difference between the two diastereomers will lead to the preferential precipitation of one.
-
Separation and Liberation: Filter the crystals and liberate the free amine by treatment with a base. The other enantiomer can be recovered from the mother liquor.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by NMR with a chiral shift reagent.
Formation of the Hydrochloride Salt
The final step involves the conversion of the purified free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 1-(5-Methylfuran-2-yl)propan-1-amine in a dry, inert solvent such as diethyl ether or ethyl acetate.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₁₄ClNO | Calculation |
| Molecular Weight | 175.66 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy |
| Solubility | Soluble in water and polar organic solvents | Analogy |
Predicted Spectroscopic Data
Based on the analysis of similar furan derivatives, the following spectroscopic characteristics are anticipated:[1][18][19][20][21]
-
¹H NMR:
-
Signals corresponding to the furan ring protons.
-
A multiplet for the methine proton adjacent to the amine group.
-
Signals for the ethyl group protons.
-
A signal for the methyl group on the furan ring.
-
A broad signal for the amine protons (which may exchange with D₂O).
-
-
¹³C NMR:
-
Signals for the carbons of the furan ring.
-
A signal for the carbon bearing the amino group.
-
Signals for the carbons of the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine hydrochloride salt (broad band around 2400-3000 cm⁻¹).
-
C-H stretching vibrations.
-
C=C stretching vibrations of the furan ring.
-
C-O-C stretching of the furan ring.[20]
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the free amine (m/z = 139.10).
-
Fragmentation patterns characteristic of furan amines.
-
Potential Pharmacological Applications
The furan scaffold is a well-established pharmacophore, and its amine derivatives have shown a wide range of biological activities.[1][2][5] The structural features of 1-(5-Methylfuran-2-yl)propan-1-amine suggest several potential areas for pharmacological investigation.
Antimicrobial Activity
Many furan derivatives possess significant antibacterial and antifungal properties.[2][4] The mechanism of action often involves the disruption of microbial cellular processes. It is plausible that this compound could be investigated as a novel antimicrobial agent.
Central Nervous System (CNS) Activity
The structural similarity of the aminopropane side chain to known CNS-active compounds, combined with the presence of the furan ring, suggests potential activity as an antidepressant, anxiolytic, or anticonvulsant agent.[3]
Anti-inflammatory and Analgesic Effects
Furan-containing molecules have been reported to exhibit anti-inflammatory and analgesic properties.[4][5] This compound could be a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) or analgesic.
Diagram of Potential Biological Activities
Caption: Potential pharmacological applications of the target compound.
Conclusion and Future Directions
This compound is a chiral amine with a promising chemical structure for applications in drug discovery and as a building block in organic synthesis. This guide has provided a detailed, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route via reductive amination is a well-established and versatile method.
Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequent pharmacological screening is warranted to validate the predicted antimicrobial, CNS, and anti-inflammatory activities. Furthermore, the development of an efficient enantioselective synthesis would be a crucial step towards its potential development as a therapeutic agent. This in-depth guide serves as a catalyst for such future investigations into this intriguing furan derivative.
References
- Pharmacological Study of Some Newly Synthesized Furan Deriv
- 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514. PubChem.
- 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. The Good Scents Company.
- 2-Acetyl-5-methylfuran. Wikipedia.
- 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6. The Good Scents Company.
- A vibrational spectroscopic study on furan and its hydrated derivatives.
- Furan: A Promising Scaffold for Biological Activity.
- Resolution of chiral amines.
- Synthesis of primary amines. Organic Chemistry Portal.
- Synthesis of (±)-α-methylbenzylamine. Chemistry Online.
- Synthesis of Amines. Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed.
- The Leuckart Reaction. Chemistry LibreTexts.
- ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Aldehydes and Ketones to Amines. Chemistry Steps.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Synthesis and Spectroscopic Characteriz
- Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
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- Synthesis and biological activities of furan derivatives.
- Formation of imines from primary amines and ketones. Master Organic Chemistry.
- α-Phenylethylamine. Organic Syntheses Procedure.
- Pharmacological activity of furan derivatives.
- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.
- Video: Preparation of Amines: Reductive Amin
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Methodological & Application
Application Note: Enzymatic Resolution of Racemic 1-(5-methylfuran-2-yl)propan-1-amine
Introduction: The Significance of Chiral Amines and the Biocatalytic Advantage
Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] The stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the production of enantiomerically pure amines is a paramount objective in drug development and chemical synthesis.
Traditionally, the separation of racemic mixtures has been achieved through classical methods such as diastereomeric salt formation or chiral chromatography. While effective, these methods can be resource-intensive and may not be amenable to large-scale production. In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.[3] Enzymatic kinetic resolution (EKR) is a particularly attractive strategy, wherein an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[4]
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine, a valuable chiral intermediate. The protocol leverages the high efficiency and enantioselectivity of Candida antarctica Lipase B (CALB), a versatile and robust enzyme widely employed in the resolution of alcohols and amines.[4] By presenting a comprehensive, step-by-step guide, from experimental setup to data analysis, we aim to equip researchers with the necessary tools to successfully implement this green and efficient methodology.
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
The enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine is based on the enantioselective acylation of the amine by Candida antarctica Lipase B (CALB). In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer of the amine, leading to the formation of the corresponding amide. The other enantiomer remains largely unreacted. This difference in reaction rates allows for the separation of the unreacted amine and the newly formed amide, thereby resolving the initial racemic mixture.
The choice of the enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity and conversion. CALB, particularly in its immobilized form (e.g., Novozym® 435), is a well-established biocatalyst for the resolution of primary amines due to its broad substrate scope and excellent stability in organic solvents.[5][6] Simple, non-activated esters like ethyl acetate often serve as effective and economical acyl donors.[7] The reaction is typically conducted in a non-polar organic solvent to minimize enzyme denaturation and unwanted side reactions.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Racemic 1-(5-methylfuran-2-yl)propan-1-amine | ≥98% | Commercially available | |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | Commercially available | Store as recommended by the supplier. | |
| Ethyl Acetate | Anhydrous, ≥99.5% | Commercially available | Serves as both acyl donor and solvent. |
| Hexane | Anhydrous, ≥99% | Commercially available | For workup and chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available | For drying organic layers. |
| Standard laboratory glassware | |||
| Magnetic stirrer with heating capabilities | |||
| Rotary evaporator | |||
| Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system | For enantiomeric excess determination. |
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established methods for the kinetic resolution of primary amines using CALB.[3][8] Optimization of reaction time, temperature, and enzyme loading may be necessary to achieve the best results for this specific substrate.
Enzymatic Resolution Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-(5-methylfuran-2-yl)propan-1-amine (1.0 eq).
-
Add ethyl acetate (serving as both solvent and acyl donor) to achieve a substrate concentration of approximately 0.1 M.
-
Add immobilized Candida antarctica Lipase B (Novozym® 435) to the reaction mixture. A typical starting enzyme loading is 20-50 mg of enzyme per mmol of substrate.
-
Seal the flask and place it in a temperature-controlled oil bath or on a stirring hotplate set to a desired temperature (e.g., 40-50 °C).
-
Stir the reaction mixture at a moderate speed to ensure good mixing without causing excessive mechanical stress on the immobilized enzyme.
Reaction Monitoring
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
To prepare the aliquot for analysis, filter it through a small plug of silica gel or a syringe filter to remove the immobilized enzyme.
-
Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining amine and the formed amide. (See Section on Data Analysis and Interpretation).
-
Continue the reaction until the desired level of conversion is reached. For kinetic resolutions, a conversion of approximately 50% is often targeted to maximize the enantiomeric excess of both the unreacted substrate and the product.
Workup and Product Isolation
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent (e.g., ethyl acetate or hexane) and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
The resulting residue, containing the unreacted amine and the acetylated product, can be purified by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexane is typically effective for separating the less polar amide from the more polar amine.
-
Collect the fractions containing the pure amine and the pure amide separately.
-
Evaporate the solvent from the collected fractions to obtain the resolved amine and amide.
-
Determine the enantiomeric excess of the purified products using chiral HPLC or GC.
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine.
Data Analysis and Interpretation
The success of the enzymatic resolution is quantified by two key parameters: conversion (c) and enantiomeric excess (e.e.) . These values are determined by chiral chromatography (HPLC or GC).
Chiral Chromatography Analysis
A specific chiral stationary phase (CSP) will be required to separate the enantiomers of 1-(5-methylfuran-2-yl)propan-1-amine and its N-acetylated derivative. Common CSPs for amine resolution include those based on polysaccharides (e.g., cellulose or amylose derivatives).[1] Method development will be necessary to find the optimal column and mobile/carrier gas conditions.
-
For Chiral HPLC: A typical mobile phase would consist of a mixture of hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
For Chiral GC: Derivatization of the amine may be necessary to improve volatility and separation.[9] A column with a modified cyclodextrin stationary phase is often a good starting point.[9]
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Calculation of Conversion (c)
Conversion can be calculated by comparing the initial amount of the racemic amine to the amount remaining at a given time point. Alternatively, it can be determined from the relative peak areas of the starting material and the product in the chromatogram, assuming a response factor of 1 or after determining the relative response factor.
c (%) = [ Area_product / (Area_starting_material + Area_product) ] * 100
Enantiomeric Ratio (E)
The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the e.e. of the substrate (e.e.s) and the e.e. of the product (e.e.p) or from the conversion (c) and e.e.s or e.e.p. A higher E value indicates a more selective enzyme.
E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme.- Unsuitable reaction conditions (temperature, solvent).- Substrate inhibition. | - Use fresh, properly stored enzyme.- Optimize temperature and screen different solvents.- Vary the substrate concentration. |
| Low enantioselectivity (low e.e.) | - Non-optimal enzyme.- Unsuitable acyl donor or solvent.- Reaction temperature is too high.- Racemization of product or substrate. | - Screen other lipases or enzymes.- Test different acyl donors (e.g., vinyl acetate, isopropyl acetate).- Lower the reaction temperature.- Check for background non-enzymatic reactions. |
| Poor peak shape in chromatography | - Inappropriate column or mobile phase.- Interaction of the amine with the stationary phase. | - Use a different chiral stationary phase.- Add an amine modifier (e.g., diethylamine) to the mobile phase for HPLC.- Derivatize the amine for GC analysis. |
| Difficulty in separating amine and amide | - Similar polarities. | - Optimize the solvent gradient in column chromatography.- Consider derivatizing the amine to alter its polarity before purification. |
Visualization of the Enzymatic Reaction Mechanism
Caption: Mechanism of lipase-catalyzed kinetic resolution of a racemic amine.
Conclusion
The enzymatic kinetic resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine using immobilized Candida antarctica Lipase B offers a highly efficient and environmentally benign route to access the enantiomerically pure forms of this valuable chiral building block. The protocol outlined in this application note provides a solid foundation for researchers to implement this methodology. While optimization for this specific substrate is recommended, the principles and procedures described are based on well-established and reliable biocatalytic transformations. The adoption of such green chemical processes is crucial for the sustainable development of pharmaceuticals and other high-value chemicals.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
-
Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. Available at: [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. Available at: [Link]
-
The control of Novozym (R) 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols - ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC - Restek. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. - ResearchGate. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC - NIH. Available at: [Link]
-
Development of an Enantioselective Novozym 435 Mediated Acetylation for the Preparation of (1 S ,3 R )-3-Acetamidocyclohexane-1-carboxylic Acid - ResearchGate. Available at: [Link]
-
2-Acetyl-5-methylfuran - Wikipedia. Available at: [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL - ProQuest. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation - VTechWorks. Available at: [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing). Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. Available at: [Link]
-
Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica - Periodica Polytechnica. Available at: [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC. Available at: [Link]
-
Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability - ResearchGate. Available at: [Link]
Sources
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- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 1-(5-methylfuran-2-yl)propan-1-amine
Introduction: The Therapeutic Potential of Furan Moieties in Inflammation
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Furan derivatives have garnered significant attention for their anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3] The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to modulate key inflammatory pathways, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2), and the regulation of signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][4] This document provides a comprehensive guide for the synthesis and evaluation of a novel furan derivative, 1-(5-methylfuran-2-yl)propan-1-amine, as a potential anti-inflammatory agent. These protocols are designed for researchers, scientists, and drug development professionals, offering a structured approach from chemical synthesis to in vitro and in vivo pharmacological assessment.
PART 1: Synthesis and Characterization of 1-(5-methylfuran-2-yl)propan-1-amine
A robust and efficient synthesis is the cornerstone of any drug discovery program. For the synthesis of the title compound, a reductive amination approach is proposed, starting from the commercially available 1-(5-methylfuran-2-yl)ethan-1-one. Reductive amination is a reliable method for the formation of amines from ketones or aldehydes.[5][6]
Protocol 1: Synthesis via Reductive Amination
Rationale: This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the imine over the ketone.[7]
Materials:
-
1-(5-methylfuran-2-yl)ethan-1-one (commercially available)[8][9]
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 1-(5-methylfuran-2-yl)ethan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
For purification, the crude product can be subjected to column chromatography on silica gel.
-
To prepare the hydrochloride salt for improved stability and handling, dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether. The resulting precipitate can be collected by filtration and dried.
Characterization: The structure and purity of the synthesized 1-(5-methylfuran-2-yl)propan-1-amine should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification of promising compounds. The following assays are designed to assess the compound's ability to inhibit key enzymes and cellular processes involved in inflammation.
Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for assessing the potential for gastrointestinal side effects. A fluorometric assay provides a sensitive method for measuring COX activity.[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
1-(5-methylfuran-2-yl)propan-1-amine (test compound)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, followed by the respective enzyme (COX-1 or COX-2).
-
Add the test compound or positive control to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of the COX Probe and arachidonic acid.
-
Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay
Rationale: The lipoxygenase pathway leads to the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions. A colorimetric or fluorometric assay can be used to screen for LOX inhibitors.[11]
Materials:
-
5-Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
LOX Assay Buffer
-
Linoleic acid or arachidonic acid (substrate)
-
Chromogen or fluorescent probe
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
1-(5-methylfuran-2-yl)propan-1-amine (test compound)
-
96-well microplates
-
Spectrophotometer or fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
To a 96-well plate, add LOX Assay Buffer and the 5-LOX enzyme.
-
Add the test compound or positive control to the designated wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Incubate for 5-10 minutes at room temperature.
-
Add the chromogen or fluorescent probe to stop the reaction and develop the signal.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[12] The Griess assay is a simple and reliable method to measure nitrite, a stable product of NO, in cell culture supernatants.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: N-(1-naphthyl)ethylenediamine, B: Sulfanilic acid)
-
Sodium nitrite standard solution
-
1-(5-methylfuran-2-yl)propan-1-amine (test compound)
-
Known iNOS inhibitor (e.g., L-NAME) as a positive control
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[13] Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to quantify the nitrite concentration in the samples.
-
Calculate the percent inhibition of NO production.
PART 3: In Vivo Assessment of Anti-inflammatory Efficacy
Promising in vitro results should be validated in a relevant animal model of inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
1-(5-methylfuran-2-yl)propan-1-amine (test compound)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of paw edema for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound X | 10 | 0.65 ± 0.05 | 23.5 |
| Compound X | 30 | 0.48 ± 0.03 | 43.5 |
| Compound X | 100 | 0.35 ± 0.04 | 58.8 |
| Note: This is example data. p < 0.05 compared to vehicle control. |
PART 4: Mechanism of Action Studies
Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is crucial for its further development. Based on the known activities of furan derivatives, investigating the NF-κB and MAPK signaling pathways is a logical next step.
Protocol 6: Western Blot Analysis of NF-κB and MAPK Signaling
Rationale: The NF-κB and MAPK pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[17] Western blotting can be used to detect changes in the phosphorylation status of key proteins in these pathways, which indicates their activation.[18]
Materials:
-
RAW 264.7 cells
-
LPS
-
1-(5-methylfuran-2-yl)propan-1-amine
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 4.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Visualization of Workflows and Pathways
Caption: High-level experimental workflow for anti-inflammatory compound development.
Caption: Targeted inflammatory signaling pathways for mechanism of action studies.
References
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 495–508. Available at: [Link]
-
ResearchGate. (n.d.). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]
-
Pharmapproach. (2024). Pharmacological activity of furan derivatives. Available at: [Link]
-
Bio-protocol. (n.d.). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Available at: [Link]
-
Ju, M. S., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 55-60. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
-
ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Available at: [Link]
-
PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Available at: [Link]
-
PubMed. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. Available at: [Link]
-
IJN. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl. Available at: [Link]
-
ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
PubMed. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Available at: [Link]
-
PubMed Central. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Available at: [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available at: [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]
-
MDPI. (n.d.). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Available at: [Link]
-
Assay Genie. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link]
-
ChemBK. (2024). 5-methyl-2-acetylfuran. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. Available at: [Link]
-
Frontiers. (n.d.). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]
-
PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Available at: [Link]
-
ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... Available at: [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]
-
MDPI. (n.d.). Extracellular Lipopolysaccharide Triggers the Release of Unconjugated Interferon-Stimulated Gene 15 (ISG15) Protein from Macrophages via Type-I Interferon/Caspase-4/Gasdermin-D Pathway. Available at: [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]
-
World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. Available at: [Link]
Sources
- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
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- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 1-(5-methylfuran-2-yl)propan-1-amine in Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling furan-containing compounds. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with 1-(5-methylfuran-2-yl)propan-1-amine, focusing specifically on the stability of its furan ring under acidic conditions. Furan moieties are valuable heterocyclic structures found in many bioactive natural products and pharmaceuticals, but their inherent sensitivity to acid presents a common experimental challenge.[1][2] This guide is designed to explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your compound throughout your research.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the stability of your furan-containing compound.
Q1: Why is the furan ring in my compound inherently sensitive to acid?
A: The furan ring's sensitivity stems from its electronic structure. While it is an aromatic 6-π electron system, the oxygen heteroatom makes it electron-rich and susceptible to electrophilic attack, particularly by protons (H⁺) from an acid.[3] The degradation process is a well-documented acid-catalyzed ring-opening reaction that proceeds in several steps.[4][5]
The generally accepted mechanism involves:
-
Protonation: The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[5][6] This protonation preferentially occurs at the alpha-carbon (Cα, the carbon adjacent to the oxygen), as this leads to a more stabilized carbocation intermediate.[5]
-
Nucleophilic Attack: The resulting activated furan ring is then attacked by a nucleophile present in the medium, most commonly a water or alcohol molecule. This forms a hemiacetal-like intermediate (e.g., a 2,5-dihydro-2-furanol).[5]
-
Ring Cleavage: Subsequent protonation of the ring's oxygen atom facilitates the cleavage of the C-O bond, leading to the formation of an open-chain 1,4-dicarbonyl compound.[7][8]
This transformation from a stable aromatic heterocycle to a linear dicarbonyl is often irreversible and leads to loss of the desired compound and the appearance of significant impurities.
Caption: General mechanism of acid-catalyzed furan degradation.
Q2: How do the specific substituents on 1-(5-methylfuran-2-yl)propan-1-amine affect its stability?
A: The stability of a substituted furan is a direct consequence of the electronic effects of its substituents.[4] For 1-(5-methylfuran-2-yl)propan-1-amine, we must consider two key groups with opposing effects:
-
5-Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the furan ring, making it more susceptible to the initial, rate-limiting protonation step.
-
2-(1-Aminopropyl) Group: The amine functional group is basic. In an acidic medium, it will be readily protonated to form an ammonium salt (-CH(CH₂CH₃)NH₃⁺). This protonated group is strongly electron-withdrawing (EWG) through a powerful inductive effect. This effect significantly decreases the electron density of the furan ring, making it less susceptible to further electrophilic attack and thereby imparting a significant stabilizing effect.
Q3: What is the expected degradation product if the furan ring does open?
A: Should the ring open, the reaction would convert the furan moiety into a 1,4-dicarbonyl compound. For 1-(5-methylfuran-2-yl)propan-1-amine, the expected product would be 4-aminoheptane-2,5-dione . This is the direct result of the cleavage and hydrolysis of the furan ring. Identifying this species (or its derivatives) by mass spectrometry can be a key diagnostic tool in troubleshooting experiments.
Caption: Predicted degradation pathway of the target compound.
Q4: Under what specific acidic conditions is degradation most likely to occur?
A: Degradation is favored by a combination of factors. Studies show that both Brønsted (e.g., HCl, H₂SO₄) and Lewis acids can catalyze the ring opening.[8][9] The key variables to control are:
| Factor | Low Risk Condition | High Risk Condition | Rationale |
| pH / Acid Type | Mildly acidic (pH 4-6), weak organic acids (e.g., acetic acid).[10] | Strongly acidic (pH < 2), strong mineral acids (e.g., HCl, H₂SO₄, TfOH).[9] | Stronger acids lead to a higher concentration of the protonated furan intermediate, accelerating degradation.[11] |
| Temperature | ≤ Room Temperature (20-25°C) | Elevated Temperature (> 40°C, especially > 80°C).[4] | The ring-opening reaction has a significant activation energy barrier; higher temperatures provide the energy to overcome it.[5] |
| Solvent | Aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[12] | Protic, nucleophilic solvents (e.g., Water, Methanol, Ethanol).[9] | Protic solvents act as the nucleophile required to trap the protonated intermediate and facilitate ring opening.[5] |
| Exposure Time | Short (minutes to a few hours) | Prolonged (many hours to days).[4] | Degradation is a kinetic process; longer exposure increases the probability of the reaction occurring. |
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: My reaction yield is low, and I'm observing multiple unknown peaks in my LC-MS or NMR analysis.
-
Primary Suspected Cause: Acid-catalyzed degradation of the furan ring.
-
Troubleshooting Workflow:
-
Confirm Degradation:
-
Action: Analyze your crude reaction mixture by LC-MS. Look for a peak with the mass corresponding to the predicted ring-opened product (4-aminoheptane-2,5-dione, C₇H₁₃NO₂; Exact Mass: 143.09). Also, consider potential side-products from its subsequent reactions (e.g., polymerization).
-
Causality: The presence of this mass is strong evidence that the furan ring is not stable under your current reaction conditions.
-
-
Re-evaluate Reaction pH:
-
Action: If possible, measure the pH of your reaction medium. If you are using a strong acid, consider switching to a buffered system (e.g., acetate buffer for pH 4-5.5) or a milder organic acid (e.g., acetic acid).
-
Causality: Maintaining a stable, moderate pH prevents the high concentration of H⁺ needed for rapid protonation of the furan ring.
-
-
Lower the Reaction Temperature:
-
Action: Repeat the reaction at a lower temperature (e.g., start at 0°C or room temperature). Monitor progress closely.
-
Causality: Reducing thermal energy will significantly slow the rate of the degradation side reaction, often more than the desired reaction.[4]
-
-
Modify the Solvent System:
-
Action: If your reaction chemistry allows, switch from a protic solvent like water or methanol to a polar aprotic solvent such as acetonitrile, THF, or DMF.[12]
-
Causality: Aprotic solvents cannot act as nucleophiles in the second step of the degradation mechanism, which can inhibit or completely stop the ring-opening pathway.
-
-
Problem: My compound appears stable during the reaction but degrades during aqueous workup or silica gel chromatography.
-
Primary Suspected Cause: Uncontrolled exposure to acid during post-reaction processing. Standard silica gel is inherently acidic and can catalyze degradation.
-
Troubleshooting Workflow:
-
Thorough Neutralization:
-
Action: Before any aqueous extraction or concentration, carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ or a phosphate buffer solution) to a pH of 7-8.
-
Causality: This removes the acid catalyst, preventing further degradation during the workup and concentration steps.
-
-
Use Deactivated Stationary Phase:
-
Action: For column chromatography, use neutralized silica gel (can be prepared by washing with a solution of triethylamine in the eluent) or switch to a less acidic alternative like neutral alumina.
-
Causality: The acidic surface of standard silica provides a catalytic environment for furan degradation. Deactivating the surface removes this catalytic activity.
-
-
Minimize Contact Time:
-
Action: Perform chromatography as quickly as possible. Avoid letting the compound sit on the column for extended periods.
-
Causality: This is a kinetic consideration. Reducing the residence time on the acidic stationary phase minimizes the extent of potential degradation.
-
-
Section 3: Protocols & Methodologies
These protocols provide validated, step-by-step procedures for assessing stability and handling your compound.
Protocol 1: Quantitative Assessment of Compound Stability
This protocol allows you to define the operational stability window (pH, temperature) for your compound.
Caption: Workflow for determining compound stability under various conditions.
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(5-methylfuran-2-yl)propan-1-amine in a non-nucleophilic solvent like acetonitrile.
-
Prepare a series of aqueous buffers (e.g., 50 mM citrate-phosphate buffer) at various pH values (e.g., pH 2.0, 4.0, 6.0).
-
-
Incubation:
-
Set up temperature-controlled environments (e.g., water baths) at 25°C and 50°C.
-
For each pH/temperature combination, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL.
-
-
Time-Point Sampling:
-
Immediately after addition, take a "t=0" sample.
-
Take subsequent samples at defined intervals (e.g., 1, 4, 8, and 24 hours).
-
-
Analysis:
-
Quench each sample by diluting it into the initial HPLC mobile phase to stop any further degradation.
-
Analyze each sample by a validated reverse-phase HPLC method with UV detection.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining versus time for each condition. Conditions showing less than 10% degradation over 24 hours can be considered "stable" for most applications.
-
Protocol 2: Recommended Strategies for Running Reactions with Acid-Sensitive Furans
-
Prioritize Buffered Systems: Whenever possible, use a well-defined buffer system instead of adding a strong acid directly. This provides precise control over the acidity.
-
Maintain Low Temperatures: Start reactions at 0°C or below and only warm if necessary. The Arrhenius equation dictates that side reactions are often suppressed more effectively than desired transformations at lower temperatures.
-
Use Stoichiometric Acid When Necessary: If a strong acid is required as a catalyst, use the minimum effective catalytic amount (e.g., 1-10 mol%) rather than using it as the solvent or in large excess.
-
Employ Anhydrous Conditions: If the reaction does not require water, performing it under anhydrous conditions with an aprotic solvent can prevent degradation, as it removes the necessary nucleophile for ring opening.[7]
-
Monitor Reactions Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to minimize the compound's exposure time to the acidic environment.
References
-
Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Available at: [Link]
-
Zorba, L., et al. (2019). Gold-Catalyzed Cycloisomerization of Conjugated Allenones into Furans. Organic Letters. Available at: [Link]
-
Pilz, J., et al. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B. Available at: [Link]
-
Waidmann, C. R., et al. (2015). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. RSC Advances. Available at: [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available at: [Link]
-
Edelmann, F. T. (2022). 2-methyl furan (2-MF): is this organic chemical acidic or basic? ResearchGate. Available at: [Link]
-
DeGuire, M. R., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Chemical Biology. Available at: [Link]
-
Jeong, J., et al. (2023). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. Available at: [Link]
-
Various Authors. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]
-
Claes, L., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]
-
Shcherbakov, D., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Ranjan, R. (n.d.). Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. Available at: [Link]
-
Reddy, R., et al. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Methylfuran. Available at: [Link]
-
Himshekhar, et al. (2024). Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Various Authors. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]
Sources
- 1. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Furan synthesis [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Furan Functionalization: A Technical Support Guide to Managing Ring Instability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Furan Chemistry. As a Senior Application Scientist, I've designed this guide to address the common challenges and frustrating instabilities encountered when functionalizing the furan ring. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot failed reactions but also to proactively design more robust synthetic strategies.
Understanding the Furan Ring: A Double-Edged Sword
The furan ring is a valuable heterocycle in medicinal chemistry and materials science. However, its modest aromaticity compared to benzene makes it susceptible to a variety of unwanted side reactions during functionalization.[1] The key to success lies in understanding and mitigating these inherent instabilities.
dot graph "Furan_Instability" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Furan [label="Furan Ring", fillcolor="#F1F3F4", pos="0,2!"]; Acid [label="Acid Sensitivity", fillcolor="#EA4335", pos="-2,0!"]; Oxidation [label="Oxidation", fillcolor="#FBBC05", pos="2,0!"]; Polymerization [label="Polymerization", fillcolor="#4285F4", pos="0,-2!"]; DielsAlder [label="Diels-Alder Reactions", fillcolor="#34A853", pos="-2,-4!"]; RingOpening [label="Ring Opening", fillcolor="#EA4335", pos="2,-4!"];
Furan -> Acid [label="Protonation"]; Furan -> Oxidation [label="Electron Rich"]; Acid -> Polymerization; Acid -> RingOpening; Oxidation -> RingOpening; Furan -> DielsAlder [label="Diene character"]; } } Caption: Key instabilities of the furan ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is turning into a black tar! What's causing this polymerization?
This is a classic sign of furan polymerization, often triggered by acidic conditions.[2][3]
Q: Why is furan so sensitive to acid?
A: The oxygen atom in the furan ring readily protonates, even in the presence of mild acids. This disrupts the aromaticity and generates a highly reactive cationic intermediate that can initiate polymerization or undergo ring-opening.[2][4] Electron-releasing groups on the furan ring exacerbate this issue by further stabilizing the carbocation.[2]
Troubleshooting Guide: Acid-Mediated Reactions
| Symptom | Probable Cause | Recommended Solution |
| Dark, insoluble material forms | Acid-catalyzed polymerization | Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids.[2] |
| Low yield and complex mixture | Ring opening followed by side reactions | Add a proton scavenger like a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize any generated acid. |
| Reaction works for electron-withdrawing substituted furans but not electron-rich ones | Stabilization/destabilization of the cationic intermediate | For electron-rich furans, consider alternative, non-acidic reaction pathways. |
Pro-Tip: The presence of water can significantly influence the extent of ring-opening during acid-catalyzed polymerization.[5] Ensure your solvents and reagents are anhydrous if you are trying to minimize this side reaction.
Issue 2: My desired product is contaminated with ring-opened byproducts.
Ring-opening is a common problem, especially under oxidative or strongly acidic conditions.[2]
Q: What conditions favor furan ring opening?
A: Besides strong acids, oxidizing agents like hydrogen peroxide, m-CPBA, and even air can lead to ring cleavage.[2] The reaction often proceeds through an endoperoxide intermediate, which then rearranges to form acyclic products.
Experimental Protocol: Mild Oxidation of a Furan Derivative
This protocol describes the oxidation of a furan derivative to the corresponding carboxylic acid using ruthenium trichloride and sodium periodate, a method that can be more controlled than using stronger oxidants.[6]
-
Dissolve the furan starting material in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3 v/v/v).
-
Add sodium periodate (4 equivalents) to the solution.
-
Add a catalytic amount of ruthenium trichloride hydrate (0.01 equivalents).
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Oxidative_Ring_Opening" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Furan [label="Furan Derivative", fillcolor="#F1F3F4"]; Oxidant [label="Oxidizing Agent\n(e.g., m-CPBA, O₃)", fillcolor="#FBBC05"]; Intermediate [label="Endoperoxide Intermediate", fillcolor="#F1F3F4"]; RingOpened [label="Ring-Opened Product\n(e.g., dicarbonyl)", fillcolor="#EA4335"];
Furan -> Intermediate [label="[4+2] Cycloaddition"]; Intermediate -> RingOpened [label="Rearrangement"]; } } Caption: General mechanism of oxidative ring opening.
Issue 3: I'm struggling with regioselectivity in my electrophilic substitution reactions.
Furan is highly activated towards electrophilic aromatic substitution, but controlling the position of substitution can be challenging.
Q: Where does electrophilic substitution typically occur on the furan ring and why?
A: Electrophilic attack preferentially occurs at the C2 (α) position.[7][8][9] This is because the cationic intermediate (σ-complex) formed by attack at C2 is more stable due to resonance delocalization of the positive charge onto the oxygen atom.[7][8] Attack at the C3 (β) position results in a less stable intermediate.[7]
Troubleshooting Guide: Electrophilic Substitution
| Issue | Probable Cause | Recommended Solution |
| Polysubstitution | High reactivity of the furan ring | Use milder reaction conditions (lower temperature, less reactive electrophile).[2] Consider using a protecting group to temporarily block one of the α-positions. |
| Low yield of desired isomer | Steric hindrance or directing effects of existing substituents | If the C2 position is blocked, the reaction will occur at C5. If both C2 and C5 are blocked, substitution may occur at C3. Consider the electronic nature of existing substituents. |
| Decomposition of starting material | Use of strong Lewis acids in Friedel-Crafts reactions | Use milder catalysts like phosphoric acid or boron trifluoride.[2] For acylation, highly reactive anhydrides like trifluoroacetic anhydride may not require a catalyst.[2] |
Experimental Protocol: Vilsmeier-Haack Formylation of Furan
This is a reliable method for introducing a formyl group at the C2 position.
-
Cool a solution of dimethylformamide (DMF) to 0 °C in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Cool the reagent back to 0 °C and add a solution of furan in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent, wash, dry, and purify as usual.
Issue 4: My cross-coupling reaction is not working on my furan substrate.
While powerful, cross-coupling reactions on furan rings can be problematic due to catalyst inhibition or substrate decomposition.
Q: What are the common challenges with cross-coupling reactions involving furans?
A: The oxygen atom of the furan ring can coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst deactivation. Additionally, the instability of some furyl-organometallic reagents (e.g., furylboronic acids) can lead to low yields.
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Probable Cause | Recommended Solution |
| Low or no conversion | Catalyst deactivation | Use ligands that are less sensitive to coordination with the furan oxygen, such as bulky phosphine ligands. |
| Decomposition of furyl-organometallic reagent | Instability of the reagent | Prepare the furyl-organometallic reagent in situ if possible. Use milder bases and reaction conditions. |
| Homocoupling of the coupling partner | Slow oxidative addition to the furyl halide | Use a more reactive furyl halide (I > Br > Cl). Increase the catalyst loading or try a different palladium precursor. |
Pro-Tip: For Suzuki couplings, consider using furyltrifluoroborate salts instead of boronic acids, as they often exhibit greater stability.
Advanced Strategies: Protecting Groups
For complex syntheses, a protecting group strategy can be invaluable.
Q: When should I consider using a protecting group for the furan ring?
A: If you need to perform chemistry that is incompatible with the furan ring's inherent reactivity (e.g., strong acid or oxidant), a protecting group is a good option. A common strategy is to use a Diels-Alder reaction with a reversible dieneophile to temporarily mask the furan's diene character.
dot graph "Protecting_Group_Strategy" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Furan [label="Furan", fillcolor="#F1F3F4"]; Dienophile [label="Dienophile\n(e.g., Maleic Anhydride)", fillcolor="#FBBC05"]; Adduct [label="Diels-Alder Adduct\n(Protected Furan)", fillcolor="#4285F4"]; Reaction [label="Incompatible\nReaction Conditions", fillcolor="#EA4335"]; Deprotection [label="Retro-Diels-Alder\n(Heat)", fillcolor="#34A853"]; FunctionalizedFuran [label="Functionalized Furan", fillcolor="#F1F3F4"];
Furan -> Adduct [label="[4+2] Cycloaddition"]; Dienophile -> Adduct; Adduct -> Reaction; Reaction -> Deprotection; Deprotection -> FunctionalizedFuran; } } Caption: Protecting a furan via a Diels-Alder reaction.
References
-
Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. (2020). Retrieved January 26, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering. (2022). Retrieved January 26, 2026, from [Link]
-
Furan - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Disconnecting with a sneaky furan? - YouTube. (2023). Retrieved January 26, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. (2017). Retrieved January 26, 2026, from [Link]
-
Furan Synthesis and Reactions | MES Voice - YouTube. (2022). Retrieved January 26, 2026, from [Link]
-
General scheme of the study of furan stability. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. (n.d.). Retrieved January 26, 2026, from [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing). (2015). Retrieved January 26, 2026, from [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. (2016). Retrieved January 26, 2026, from [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? - Quora. (2019). Retrieved January 26, 2026, from [Link]
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 8. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
Technical Support Center: Navigating the Purification of Furan-Containing Amine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development facing the unique challenges of purifying furan-containing amine compounds. The inherent reactivity of the furan ring, coupled with the basicity of the amine functionality, creates a delicate balancing act during purification. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high purity while preserving the integrity of your target molecules.
Troubleshooting Guide: From Reaction Work-up to Final Product
This section addresses common issues encountered during the purification of furan-containing amines in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step protocols for resolution.
Q1: My furan-containing amine appears to be degrading during silica gel column chromatography. What is happening and how can I prevent this?
A1: The likely culprit is the acidic nature of standard silica gel, which can catalyze the degradation of the electron-rich furan ring. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pKa ≈ 4.5), creating a localized acidic environment that can lead to a variety of unwanted side reactions, most notably acid-catalyzed ring opening of the furan moiety. The basic amine group of your compound can also interact strongly with the acidic silanols, leading to poor peak shape (tailing) and in some cases, irreversible adsorption.[1][2]
Solutions:
-
Deactivated Silica Gel: One of the most effective strategies is to use deactivated silica gel. This can be achieved by pre-treating the silica with a basic modifier.
-
Protocol for Deactivating Silica Gel:
-
Prepare your desired solvent system (e.g., hexane/ethyl acetate).
-
Add 1-2% triethylamine (Et₃N) or another volatile amine to the solvent mixture.
-
Use this amine-modified solvent to pack your column and as the eluent. The amine will neutralize the acidic sites on the silica surface, minimizing degradation of your acid-sensitive compound.[3]
-
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider switching to a more inert stationary phase.
-
Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic and acid-sensitive compounds. It is available in acidic, neutral, and basic grades. For furan-containing amines, basic or neutral alumina is recommended.[4][5][6][7][8]
-
Florisil®: This is a magnesium-silica gel that is less acidic than standard silica and can be a good option for moderately sensitive compounds.[2]
-
Q2: I'm struggling with a complex mixture of byproducts from my synthesis. How can I simplify the purification process?
A2: The synthesis of furan-containing amines can often lead to side reactions such as polymerization, cyclization, and the formation of isomeric products. [9][10] A multi-pronged approach involving careful work-up and alternative purification techniques can be highly effective.
Solutions:
-
Neutral Work-up: Avoid acidic washes (e.g., aqueous HCl) to remove basic starting materials or byproducts, as this will likely degrade your furan-containing product. Instead, opt for a neutral work-up.
-
Protocol for a Neutral Amine Work-up:
-
After the reaction is complete, quench with water or a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl).
-
Extract your product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Scavenger Resins: For removing excess reagents or specific byproducts, scavenger resins offer a powerful and often overlooked alternative to chromatography. These are solid-supported reagents that selectively react with and remove unwanted components from a reaction mixture.
-
Isocyanate Resins: Effective for scavenging excess primary and secondary amines.[12][13]
-
Aldehyde Resins: Can be used to selectively remove primary amine starting materials from secondary or tertiary amine products.[14]
-
Sulfonic Acid Resins: Strongly acidic resins that can scavenge most amines. Caution is advised with these, as residual acidity could potentially degrade the furan ring if not handled carefully.[12]
-
Table 1: Common Scavenger Resins for Amine Purification
| Scavenger Resin Type | Target Impurity | Mechanism |
| Isocyanate Resin | Primary & Secondary Amines | Forms a urea linkage |
| Aldehyde Resin | Primary Amines | Forms an imine linkage |
| Sulfonic Acid Resin | Primary, Secondary, & Tertiary Amines | Forms a salt |
Workflow for Purification using Scavenger Resins
Caption: Workflow for impurity removal using scavenger resins.
Q3: My purified furan-containing amine is unstable and discolors upon storage. How can I improve its stability?
A3: The instability of many furan-containing amines is due to their susceptibility to oxidation and polymerization, often accelerated by light and air. 2-Aminofurans, in particular, can be less stable than their 3-amino counterparts, especially in the absence of stabilizing electron-withdrawing groups.[9][15]
Solutions:
-
Inert Atmosphere and Cold Storage: Always store your purified compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Storage at low temperatures (-20°C or -80°C) will also significantly slow down degradation pathways.
-
Protection from Light: Furan rings can be sensitive to light. Store your compounds in amber vials or wrap the vials in aluminum foil.
-
Salt Formation: If your downstream application allows, consider converting the amine to a stable salt.
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Structural Modification for Enhanced Stability: The stability of aminofurans is greatly influenced by the substituents on the furan ring. Electron-withdrawing groups (such as esters, nitriles, or ketones) at the 3- or 5-position can significantly stabilize the molecule by delocalizing the electron density of the amino group.[9] If feasible within your synthetic design, incorporating such groups can be a proactive strategy to enhance stability.
Chemical Principle of Stabilization
Sources
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. santaisci.com [santaisci.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. suprasciences.com [suprasciences.com]
- 13. glycopep.com [glycopep.com]
- 14. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(5-methylfuran-2-yl)propan-1-amine Derivatives
Welcome to the technical support center for the synthesis of furan-based amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1-(5-methylfuran-2-yl)propan-1-amine and its analogues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, enabling you to troubleshoot effectively and optimize your synthetic routes.
The synthesis of these valuable compounds, typically achieved through the reductive amination of a corresponding ketone (e.g., 1-(5-methylfuran-2-yl)propan-1-one), is often complicated by the inherent reactivity of the furan nucleus. This guide addresses the most common side reactions and provides field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Quick Troubleshooting
Here are rapid-fire answers to the most common issues encountered during the synthesis. For a more detailed analysis, please refer to the In-Depth Troubleshooting Guides.
-
Q1: My reaction has turned black and viscous, and my yield is extremely low. What's happening?
-
Q2: My mass spectrometry results show a significant peak that is 4 mass units higher than my expected product. What is this impurity?
-
A: This is almost certainly the corresponding tetrahydrofuran derivative, resulting from the over-reduction of your furan ring.[3] This occurs when the reducing agent is too harsh or the reaction conditions (temperature, pressure) are too aggressive. A more chemoselective reducing agent is required.
-
-
Q3: I'm trying to synthesize a primary amine using ammonia, but I'm getting a complex mixture of primary, secondary, and tertiary amines. How can I improve selectivity?
-
A: This is due to over-alkylation, where your desired primary amine product is more nucleophilic than ammonia and reacts further with the starting ketone. The most effective strategy is to use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to statistically favor the initial reaction.[4]
-
-
Q4: The formation of the initial imine seems slow or incomplete. Should I add a strong acid catalyst?
-
A: No, adding a strong acid like concentrated HCl or H₂SO₄ is strongly discouraged as it will likely cause polymerization.[2] Imine formation is best catalyzed by mild acids like acetic acid. Many protocols use reagents like sodium triacetoxyborohydride, which releases acetic acid upon reaction with the solvent, providing controlled, mild acidity.[4]
-
In-Depth Troubleshooting Guide 1: Polymerization and Furan Ring Opening
This is the most prevalent and destructive side reaction in furan chemistry. Understanding its cause is critical to successful synthesis.
Symptoms:
-
Rapid darkening of the reaction mixture (yellow → brown → black).
-
Formation of a thick, tar-like precipitate.
-
Complex, unresolvable mixture observed by TLC or LC-MS.
-
Extremely low or zero yield of the desired product.
Root Cause Analysis:
The furan ring, while aromatic, is electron-rich and possesses a high degree of reactivity toward electrophiles, especially protons. In the presence of a strong acid, the furan ring is protonated. This generates a highly reactive electrophile that can be attacked by another neutral furan molecule, initiating a polymerization cascade.[1] Furthermore, acidic conditions, particularly in the presence of water, can lead to hydrolytic ring-opening, forming dicarbonyl species that can also polymerize or undergo other undesired reactions.[5]
Visualizing the Degradation Pathway
The following diagram illustrates the initial steps of acid-catalyzed degradation, which can lead to either polymerization or ring-opening.
Caption: Acid-catalyzed degradation of the furan ring.
Solutions and Recommended Protocol
The key is to avoid strong acids and maintain mildly acidic conditions (pH ~4-6) to facilitate imine formation without degrading the substrate. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild reducing agent and its reaction with protic solvents generates acetic acid, creating a self-buffering system.[4]
Protocol: Mild Reductive Amination using STAB
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting ketone (1-(5-methylfuran-2-yl)propan-1-one, 1.0 eq) and the desired amine source (e.g., ammonium acetate, 5-10 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the initial formation of the iminium ion.
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15-20 minutes. Causality Note: Adding STAB slowly prevents an exotherm that could accelerate side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
In-Depth Troubleshooting Guide 2: Over-Reduction to Tetrahydrofuran Derivatives
While less destructive than polymerization, over-reduction significantly lowers the yield of your desired aromatic amine.
Symptoms:
-
A major by-product is observed with a molecular weight 4 units higher than the target compound.
-
¹H NMR analysis of the crude product shows the disappearance of furan aromatic protons and the appearance of broad aliphatic signals corresponding to the saturated tetrahydrofuran ring.
Root Cause Analysis:
Many common reduction methods, particularly catalytic hydrogenation with catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under high hydrogen pressure and temperature, are capable of reducing the furan ring to a tetrahydrofuran (THF) ring.[3] While simple furans are somewhat resistant, the conditions required for imine reduction can sometimes be sufficient to initiate ring saturation.
Solutions and Reagent Selection
The solution is to use a reducing agent that is chemoselective for the imine/iminium ion over the furan ring. Hydride reagents are generally preferred over catalytic hydrogenation for this reason.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Conditions | Selectivity for Imine vs. Furan Ring | Notes |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM/DCE, RT | Excellent | Mild; tolerates many functional groups. Generates its own acid catalyst.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, pH 4-6 | Excellent | Highly selective for iminium ions. Caution: Toxic HCN gas can be released if the pH drops too low. |
| Sodium Borohydride | NaBH₄ | MeOH/EtOH, 0 °C to RT | Good | Less selective than STAB or NaBH₃CN. Can reduce aldehydes and ketones, so a two-step process is often needed. |
| Catalytic Hydrogenation | H₂ / Raney Ni | High Pressure, High Temp. | Poor | High risk of furan ring reduction.[3][6] |
| Catalytic Hydrogenation | H₂ / Pd/C | Moderate Pressure/Temp. | Moderate to Poor | Risk of ring reduction still significant. Can also cause debenzylation if other groups are present. |
This table summarizes general trends; specific outcomes can be substrate-dependent.
Based on this data, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent for achieving high selectivity in this synthesis.
In-Depth Troubleshooting Guide 3: Controlling Over-Alkylation in Primary Amine Synthesis
When the goal is the synthesis of a primary amine (R-NH₂) from a ketone and an ammonia source, the formation of secondary (R₂NH) and tertiary (R₃N) amines is a common problem.
Root Cause Analysis:
The product, a primary amine, is often a stronger nucleophile than the ammonia used as the starting material. Therefore, once formed, the primary amine can compete with ammonia to react with another molecule of the starting ketone, leading to the formation of a secondary amine, which can then react further.
Visualizing the Over-Alkylation Pathway
Caption: Reaction pathways in reductive amination with ammonia.
Solutions and Recommendations
-
Use a Large Excess of the Nitrogen Source: This is the most critical factor. By using a 10- to 20-fold molar excess of an ammonia surrogate like ammonium acetate or ammonium chloride, you can shift the equilibrium and reaction kinetics to overwhelmingly favor the reaction of the ketone with the ammonia source over the newly formed primary amine.
-
Controlled Addition: In some cases, a slow addition of the starting ketone to a solution of the reducing agent and the ammonia source can help maintain a low concentration of the ketone, further minimizing the chance of the product amine reacting with it.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Wang, T., et al. (2021). Selective Reductive Amination of 5-Hydroxymethylfurfural under Hypobaric H2 by a Durable Carbon-Coated Magnetic Ni Catalyst. ACS Catalysis. Retrieved from [Link]
-
Utmost, U., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Retrieved from [Link]
-
Wei, L., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(13), 2796-2803. Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening reactions of furans. Retrieved from [Link]
-
Mal, D.R. (2013). Furan Synthesis. NPTEL. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(9), 1032. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in asymmetric synthesis of chiral furan amines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the asymmetric synthesis of chiral furan amines. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome challenges and optimize your synthetic routes for higher yields and enantioselectivity.
Troubleshooting Guide: Addressing Low Yield and Enantioselectivity
Low chemical yield and poor enantioselectivity are common hurdles in asymmetric catalysis. This section addresses specific problems you might encounter during the synthesis of chiral furan amines, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low, although TLC analysis indicates full consumption of the starting material. What are the likely causes and how can I fix this?
Answer:
Low isolated yield despite complete consumption of starting materials often points to issues during the reaction or work-up, such as product degradation, side reactions, or purification losses. The furan nucleus, while aromatic, can be sensitive to certain conditions.
Potential Causes & Solutions:
-
Product Instability/Degradation:
-
Causality: Furan rings can be susceptible to acidic conditions, potentially leading to ring-opening or polymerization, especially with prolonged reaction times or during an acidic work-up. Some chiral catalysts or reagents might generate acidic byproducts that degrade the desired amine. For instance, methods that use strong acids to facilitate reactions can lead to the degradation of the final product during purification[1].
-
Troubleshooting Protocol:
-
Neutralize Promptly: After the reaction is complete, immediately quench the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acidic species.
-
Buffer the Reaction: If the catalyst system is known to generate acidic species, consider running the reaction in the presence of a non-nucleophilic base or a buffer.
-
Minimize Exposure to Silica Gel: Furan-containing compounds can be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative purification method like neutral alumina chromatography or crystallization.
-
-
-
Formation of Hard-to-Separate Byproducts:
-
Causality: In reductive aminations of furan-based carbonyls, imine intermediates can react with the amine product to form secondary amines or other condensation products[2]. Over-reduction of the furan ring can also occur, leading to tetrahydrofurfurylamine derivatives, which may be difficult to separate from the desired product[3].
-
Troubleshooting Protocol:
-
Optimize Reactant Stoichiometry: Carefully control the molar ratio of the amine source to the furan substrate. An excess of the amine source can sometimes drive the reaction to completion without promoting side reactions[2].
-
Control Hydrogen Source: In catalytic hydrogenations, the pressure of H₂ is a critical parameter. Insufficient hydrogen can lead to catalyst deactivation, while excessive pressure can result in over-reduction of the furan ring[3].
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.
-
-
Troubleshooting Workflow for Low Isolated Yield
Caption: Decision tree for troubleshooting low isolated yields.
Question 2: The enantiomeric excess (ee) of my chiral furan amine is poor. How can I improve the stereoselectivity of my reaction?
Answer:
Low enantioselectivity is a clear indicator that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. This can be due to a number of factors related to the catalyst, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Ligand:
-
Causality: The choice of catalyst and its chiral ligand is paramount in asymmetric synthesis. The ligand creates the chiral environment around the metal center or active site, dictating the facial selectivity of the reaction[4]. A mismatch between the catalyst and the substrate can lead to poor stereochemical induction.
-
Troubleshooting Protocol:
-
Screen a Library of Ligands/Catalysts: If using a metal-based catalyst, screen a variety of chiral ligands with different steric and electronic properties. For organocatalyzed reactions, such as those using chiral phosphoric acids, screen catalysts with different substituents on the chiral backbone[4].
-
Verify Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not degraded during storage. Impurities can sometimes catalyze a non-selective background reaction.
-
-
-
Incorrect Reaction Conditions:
-
Causality: Temperature, solvent, and concentration can all have a profound impact on the transition states of the stereodetermining step. Higher temperatures can often lead to a decrease in enantioselectivity by providing enough energy to overcome the energetic barrier to the formation of the undesired enantiomer. The solvent can influence the conformation of the catalyst-substrate complex.
-
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at a range of temperatures. Lowering the temperature often improves enantioselectivity, though it may require longer reaction times.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the catalyst's performance. A screen of different solvents (e.g., toluene, xylene, DCM, THF) is often necessary to find the optimal conditions[4]. For instance, a switch from DCM to xylene can dramatically improve ee in some chiral phosphoric acid-catalyzed reactions[4].
-
Catalyst Loading: Decreasing the catalyst loading can sometimes lead to better enantioselectivity, possibly by minimizing background reactions or catalyst aggregation[4].
-
-
Table 1: Impact of Reaction Parameters on Enantioselectivity
| Parameter | General Effect of Change on ee | Rationale |
| Temperature | Lowering temperature often increases ee. | Favors the lower energy transition state leading to the major enantiomer. |
| Solvent | Varies; non-coordinating solvents are often preferred. | Solvent can interact with the catalyst-substrate complex, altering its conformation. |
| Catalyst Loading | Lowering loading can sometimes improve ee. | May reduce the rate of a non-selective background reaction. |
| Concentration | Varies; can affect catalyst aggregation and reaction order. | Higher concentration may favor bimolecular pathways that are less selective. |
Workflow for Optimizing Enantioselectivity
Caption: Stepwise approach to improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Are there any specific handling precautions for furan-containing substrates and reagents in asymmetric synthesis?
A1: Yes. Many furan derivatives can be sensitive to air, light, and strong acids. It is advisable to handle them under an inert atmosphere (e.g., argon or nitrogen)[4]. Solvents should be dry and deoxygenated. Store furan-containing compounds in a cool, dark place. During reaction setup, use standard Schlenk or glovebox techniques, especially when working with air-sensitive catalysts[4].
Q2: My starting material is a racemic mixture that I want to resolve kinetically. Why am I getting low conversion and low ee?
A2: In a kinetic resolution, the chiral catalyst selectively reacts with one enantiomer of the racemic starting material, leaving the other unreacted. Low conversion and low ee suggest that the catalyst is not efficiently discriminating between the two enantiomers. The ideal outcome for a kinetic resolution is 50% conversion with high ee of the remaining starting material and the product. If both conversion and ee are low, it indicates a poor selectivity factor (s). To improve this, you may need to screen different chiral catalysts or ligands that can better differentiate between the enantiomers of your furan-containing substrate.
Q3: Can I use enzymatic methods for the asymmetric synthesis of chiral furan amines?
A3: Yes, biocatalysis is a powerful tool for chiral amine synthesis. Transaminases, for example, can be used for the asymmetric amination of prochiral ketones to produce chiral amines[5]. However, challenges such as product inhibition, where the newly formed amine inhibits the enzyme's activity, can lead to low yields[5]. Strategies to overcome this include in-situ product removal or using a coupled-enzyme system to remove inhibitory byproducts[5].
Q4: How do I choose the right analytical method to determine the enantiomeric excess of my chiral furan amine?
A4: The most common method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak or Chiralcel) and mobile phase compositions to achieve baseline separation of the two enantiomers. Derivatization of the amine with a chiral or achiral agent to form diastereomers or a more easily detectable compound can also be an effective strategy for analysis by standard HPLC or NMR.
Experimental Protocols
General Procedure for a Chiral Phosphoric Acid-Catalyzed 1,4-Addition to a Benzofuran-Derived Azadiene
This protocol is adapted from a known procedure and should be optimized for specific substrates.[4]
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., 15 mol%).
-
Add the 5-aminopyrazole nucleophile (1.2 equivalents) and the benzofuran-derived azadiene (1.0 equivalent).
-
Under an argon atmosphere, add the anhydrous solvent (e.g., xylene, to a concentration of 0.1 M with respect to the azadiene) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography to isolate the product.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
-
Ayedi, M. A., Le Bigot, Y., Ammar, H., & Abid, S. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 13-20. [Link]
-
Zhang, Y., Wang, S., Guan, Y., & Zhang, Z. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3848-3856. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Li, J., Wang, L., Liu, Y., & Zhang, Y. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology and Biotechnology, 97(11), 3045-3052. [Link]
-
Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]
-
Li, Y., et al. (2022). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 87(1), 459-469. [Link]
-
Singh, G. S., & Singh, P. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 1-25. [Link]
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- 2. sandermanpub.net [sandermanpub.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Chiral Furan Amine Stability
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with chiral furan amines. The inherent reactivity of the furan ring, combined with the stereochemical lability of the chiral amine center, presents unique stability challenges. Temperature, as a critical process parameter and storage variable, can significantly impact the chemical and chiral integrity of these molecules. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chiral furan amines when exposed to elevated temperatures?
Elevated temperature provides the activation energy for several potential degradation pathways. The three primary concerns are:
-
Racemization: The loss of stereochemical purity at the chiral center, converting a single enantiomer into a mixture of both, which can dramatically affect biological activity. This process is often accelerated by increased temperature.[1][2]
-
Furan Ring Degradation: The furan ring itself is susceptible to thermal decomposition. This can occur via complex mechanisms including ring-opening isomerization or radical-driven reactions, leading to a complete loss of the parent structure.[3][4] The specific pathway is highly dependent on the substituents on the furan ring.[4]
-
Oxidation: Both the electron-rich furan ring and the amine functional group are susceptible to oxidation, a process that is kinetically accelerated by heat.[5] This can lead to the formation of various impurities, such as N-oxides, hydroxylated species, or ring-opened products like maleic acid derivatives.[5]
Q2: What is racemization, and why is it a critical stability issue for these compounds?
Racemization is the process by which a chirally pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net optical rotation of zero. For pharmaceutical compounds, where one enantiomer is often the active drug and the other may be inactive or even cause harmful side effects, racemization is a critical failure of stability.[6] The process is often promoted by temperature, which provides the energy to overcome the barrier to inversion of the chiral center.[1][2] In the case of chiral amines, this can proceed through the formation of a transient, planar, and achiral imine intermediate.[1]
Q3: How does the furan ring's structure contribute to instability at high temperatures?
The furan ring's stability is influenced by its aromaticity and the nature of its substituents. At high temperatures, the ring can undergo decomposition through several routes:
-
Ring-Opening Isomerization: The furan ring can open to form various open-chain intermediates.[3]
-
Radical Chemistry: Substituents with weaker C-H or C-O bonds can initiate decomposition through radical mechanisms.[3]
-
Decarboxylation/Dehydration: If the furan ring has substituents like carboxylic acids or alcohols, these can be lost at high temperatures (e.g., 140-190°C), leading to the formation of furan or substituted furans, which can then undergo further degradation.[7][8] Infrared spectroscopy studies on furan resins show that structural changes and bond vibrations within the furan ring are observed at temperatures as low as 50°C, with more significant changes, like a decrease in C=C bond intensity, starting around 125°C.[9][10]
Q4: What are the generally recommended storage conditions for chiral furan amines?
Given their sensitivity to heat, proper storage is paramount. The following table summarizes best practices.
| Condition | Recommended Specification | Justification & Expert Insight |
| Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Minimizes thermal energy, drastically slowing down the kinetics of racemization and chemical degradation. For long-term storage (>24 hours), colder is generally better.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the furan ring and the amine. This is critical for long-term stability. |
| Light | Amber Vials or Dark Storage | Protects against photolytic degradation, which can work in concert with thermal degradation to accelerate decomposition. |
| Container | Dry, Tightly Sealed Glass Vials | Prevents moisture ingress, which could lead to hydrolysis, especially if acidic or basic impurities are present. Chiral primary amines should be stored in dry containers.[12] |
Troubleshooting Guide
Problem 1: I'm observing a loss of enantiomeric excess (e.e.) in my sample after heating. What is happening and how can I confirm it?
Causality: A loss of e.e. without the appearance of significant new impurity peaks is a classic sign of racemization. The increased temperature is providing the energy for the chiral center to invert, likely through a reversible mechanism. The rate of racemization is highly sensitive to temperature; studies have shown a large response in e.e. to varying reaction temperatures, particularly in the 100-140°C range for certain amines.[1]
Troubleshooting Steps:
-
Confirm Identity: First, verify that the peak with the reduced area is indeed your desired enantiomer and the growing peak is the other enantiomer. Use a certified reference standard of the racemate if available.
-
Perform a Kinetic Study: To definitively prove temperature-induced racemization, you must measure the rate of e.e. loss over time at a constant temperature. This provides quantitative, defensible data.
-
Rule out Method-Induced Racemization: Ensure your analytical method (e.g., chiral HPLC) is not causing the issue. Analyze a control sample that has been kept at -20°C. Its e.e. should remain unchanged. Temperature can be a tool in chiral HPLC to improve separation, but an improperly controlled high temperature in the column compartment could potentially contribute to on-column racemization for very labile compounds.[11]
See Protocol A for a detailed experimental workflow.
Problem 2: My sample shows several new impurity peaks on my HPLC chromatogram after thermal stress. How do I identify the degradation products?
Causality: The appearance of new peaks indicates chemical degradation, not just chiral inversion. Given the structure of a furan amine, these impurities are likely products of oxidation or furan ring decomposition. The furan ring can be oxidized to form products like 2-furoic acid, which can then be further metabolized or degraded.[13] High temperatures can also cause the furan ring itself to fragment.[3][4]
Troubleshooting Steps:
-
Characterize the Impurities: The most effective tool for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the impurity peaks will provide the molecular weight, offering immediate clues to their identity. For example, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).
-
Perform a Forced Degradation Study: Intentionally degrade your compound under controlled conditions (acid, base, peroxide, heat, light) to generate and identify potential degradation products. This is a standard practice in pharmaceutical development.
-
Analyze the UV Spectrum: The DAD/PDA detector in your HPLC can provide the UV spectrum of each impurity. A significant change in the spectrum (e.g., loss of the characteristic furan absorbance) can indicate that the furan ring has been altered or destroyed.
See Protocol B for a detailed experimental workflow.
Problem 3: I need to predict the long-term stability of my chiral furan amine. How do I design an effective accelerated stability study?
Causality: Accelerated stability studies use elevated temperatures to increase the rate of degradation, allowing for the prediction of shelf-life at normal storage conditions in a much shorter timeframe. The relationship between temperature and the degradation rate is described by the Arrhenius equation, which is the theoretical foundation for these studies.
Troubleshooting Steps:
-
Select Appropriate Temperatures: Choose at least three temperatures above your planned long-term storage condition. A common choice for a product stored at 5°C might be 25°C, 40°C, and 60°C. The highest temperature should be high enough to cause measurable degradation but not so high that it changes the fundamental degradation pathway (e.g., causing melting or a different reaction mechanism to dominate).[3][7]
-
Define Analytical Methods: Use a stability-indicating analytical method, which must be able to resolve the parent compound from all potential degradation products and enantiomers. Chiral HPLC is essential.[14]
-
Set Time Points: Define the time points for pulling samples at each temperature (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analyze Data: For each temperature, plot the concentration of the parent compound (and its e.e.) versus time. Determine the degradation rate constant (k) at each temperature. Then, create an Arrhenius plot (ln(k) vs. 1/T) to extrapolate the rate constant at the intended storage temperature.
See Protocol C for a more detailed outline.
Experimental Protocols & Visualizations
Protocol A: Kinetic Analysis of Racemization via Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your chiral furan amine in a suitable solvent (e.g., isopropanol). Distribute aliquots into several sealed vials to avoid repeated freeze-thaw cycles.
-
Control Sample: Immediately freeze one aliquot at -80°C. This will serve as your t=0 reference standard.
-
Thermal Stress: Place the remaining vials in a calibrated oven or heating block at the desired temperature (e.g., 80°C). Racemization of chiral amines can be significant at elevated temperatures.[2]
-
Time Points: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the oven and immediately quench the reaction by placing it in an ice bath or freezer.
-
Chiral HPLC Analysis: Analyze the t=0 sample and all stressed samples using a validated chiral HPLC method. Ensure the method provides baseline resolution of the two enantiomers.
-
Data Analysis: For each time point, calculate the enantiomeric excess (e.e.). Plot ln(e.e./initial e.e.) versus time. The slope of this line will be -k_rac (the rate constant for racemization).
Protocol B: Forced Degradation (Stress Testing) Workflow
This workflow is designed to generate and identify potential degradation products.
Caption: Workflow for a forced degradation study.
Protocol C: Outline for an Accelerated Stability Study
-
Prepare Samples: Prepare multiple, identical batches of the final drug product or substance.
-
Set Conditions: Place samples in stability chambers at a minimum of three elevated temperatures (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH) and the long-term condition (e.g., 5°C).
-
Pull Samples: Remove samples at pre-defined intervals (e.g., 0, 1, 3, 6 months).
-
Analyze: Test for key stability attributes:
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and any degradants.
-
Enantiomeric Excess: Use a chiral HPLC method to determine if racemization is occurring.
-
Appearance: Note any changes in color or physical form.
-
-
Data Modeling: Plot the decay in purity and e.e. over time for each temperature. Use this data to construct an Arrhenius plot and predict the shelf life at the intended storage condition.
Primary Degradation Pathways Visualization
This diagram illustrates the main stability challenges for a chiral furan amine when subjected to thermal stress.
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- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
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Validation & Comparative
Furan vs. Thiophene in Drug Design: A Comparative Guide for Medicinal Chemists
Introduction: The Strategic Choice Between Five-Membered Heterocycles
In the intricate chess game of drug design, the selection of a core heterocyclic scaffold is a move that dictates much of the ensuing strategy. Among the most utilized and versatile pieces are the five-membered aromatic heterocycles, furan and thiophene. As classical bioisosteres, they offer similar shapes and sizes, yet their distinct electronic personalities, stemming from the replacement of an oxygen atom (furan) with sulfur (thiophene), lead to profound differences in a molecule's pharmacological profile.[1] This guide provides a comparative analysis of furan and thiophene, moving beyond simplistic categorization to explore the nuanced causality behind their differential effects on drug efficacy, metabolic stability, and safety. We will delve into the fundamental physicochemical properties, analyze their impact on biological activity through case studies, and provide actionable experimental protocols for their head-to-head evaluation.
I. Physicochemical and Structural Foundations: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene originate from the intrinsic properties of oxygen and sulfur. These differences have a cascading effect on aromaticity, electron distribution, and bond geometry, which are critical determinants of a drug's interaction with its biological target and its overall disposition.
Aromaticity and Reactivity: The degree of aromaticity is a cornerstone of a scaffold's stability and influences its reactivity. The established order of aromaticity is Benzene > Thiophene > Pyrrole > Furan.[2][3] Sulfur, being less electronegative than oxygen, holds its lone pair electrons less tightly, allowing for more effective delocalization into the π-electron system.[2] This superior aromaticity generally renders thiophene-containing compounds more stable.
Causality: The higher electronegativity of oxygen in furan means it pulls electron density from the ring more strongly (a greater inductive effect), while its lone pairs are less readily donated (a weaker mesomeric effect) compared to sulfur's. This makes the furan ring less aromatic and more reactive towards electrophilic substitution than thiophene.[2] This heightened reactivity of furan can be a double-edged sword: while facilitating certain synthetic transformations, it can also predispose the molecule to metabolic degradation.
Electronic and Geometric Properties: The choice of heteroatom directly impacts the molecule's polarity and its ability to engage in crucial intermolecular interactions.
| Property | Furan | Thiophene | Rationale & Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Different size, electronegativity, and orbital characteristics. |
| Electronegativity | 3.44 | 2.58 | Oxygen's higher electronegativity makes furan more polar.[3] |
| Aromaticity | Lower | Higher | Thiophene is generally more chemically stable.[1][2] |
| Dipole Moment (Debye) | ~0.70 D | ~0.51 D | Furan's greater polarity can influence solubility and interactions with polar residues in a binding pocket. The dipole moment is reduced from the saturated THF (~1.7 D) due to aromatic delocalization.[4] |
| H-Bonding Ability | Oxygen is a competent hydrogen bond acceptor. | Sulfur is a very weak hydrogen bond acceptor. | Furan can form key H-bonds with receptor backbones or water molecules, which may be critical for potency. This is a key differentiating factor.[1] |
| Reactivity | More reactive towards electrophiles. | Less reactive towards electrophiles. | Furan's reactivity can lead to metabolic instability.[2][3] |
Table 1: Comparative Physicochemical Properties of Furan and Thiophene.
II. The Impact on Biological Activity and Drug-Receptor Interactions
The subtle electronic and steric differences between furan and thiophene can translate into significant variations in biological activity. This is often leveraged in bioisosteric replacement strategies to fine-tune potency, selectivity, or ADME properties.
Case Study: COX-2 Inhibitors
A classic, albeit indirect, illustration of how the heterocyclic core impacts a drug's profile can be seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The withdrawn drug Rofecoxib (Vioxx) featured a furanone ring, while Celecoxib (Celebrex) contains a pyrazole.[5] While not a direct furan/thiophene comparison, the principle holds: the nature of the heterocycle is critical. Rofecoxib demonstrated exceptionally high selectivity for COX-2.[1] However, it was later associated with an increased risk of myocardial infarction.[6] Studies on other series have shown that both furan and thiophene scaffolds can be used to generate potent and selective COX-2 inhibitors.[1] The choice between them allows chemists to modulate properties like binding kinetics, selectivity, and metabolic profile, which can ultimately influence the therapeutic window and safety of the final compound.
Case Study: Antifolate Cancer Therapeutics
In the realm of oncology, the antifolate drug Raltitrexed (Tomudex), which contains a thiophene ring, is a potent inhibitor of thymidylate synthase (TS).[7] It serves as an alternative to fluorouracil-based therapies, particularly in patients with cardiac risk factors.[8][9] Another prominent antifolate, Pemetrexed (Alimta), utilizes a pyrrolo[2,3-d]pyrimidine core. While not a furan, the comparison highlights how different heterocyclic systems are employed to achieve similar therapeutic goals. The thiophene ring in Raltitrexed is crucial for its interaction within the TS active site and contributes to its overall physicochemical properties, allowing for effective cellular uptake and polyglutamylation, a process essential for its prolonged cytotoxic effect.[7]
III. Metabolic Stability and Toxicity: The Critical Fork in the Road
Perhaps the most significant divergence between furan and thiophene in a drug design context lies in their metabolic fate and associated toxicity profiles. Both rings are recognized "structural alerts," as their metabolism can generate reactive electrophilic species.[2][10]
Furan Metabolism and Bioactivation
The toxicity of many furan-containing compounds is dependent on metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[10][11] The P450-catalyzed oxidation of the furan ring does not typically form a stable epoxide but proceeds directly to a highly reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[11][12]
Causality: The electron-poor nature and lower aromaticity of the furan ring make it susceptible to oxidative ring cleavage. BDA is a potent electrophile that readily reacts with cellular nucleophiles, primarily the ε-amino group of lysine residues in proteins, forming stable pyrrolinone adducts.[10] This covalent modification of proteins is a key initiating event for cytotoxicity and organ damage, particularly hepatotoxicity.[13] Detoxification can occur through conjugation with glutathione (GSH).[10]
Thiophene Metabolism and Bioactivation
Thiophene rings are also substrates for P450 enzymes, but their bioactivation proceeds through different, albeit equally hazardous, intermediates. The two primary pathways are S-oxidation to form a reactive thiophene-S-oxide and epoxidation of the double bonds to form a thiophene epoxide.[2]
Causality: The sulfur atom in thiophene can be directly oxidized. The resulting thiophene-S-oxides and epoxides are highly electrophilic and can covalently bind to proteins, leading to drug-induced toxicities such as hepatotoxicity and nephrotoxicity.[2] The infamous withdrawal of the diuretic drug Tienilic Acid from the market due to severe immune hepatitis was directly linked to the formation of reactive metabolites from its thiophene moiety. However, it is crucial to recognize that not all thiophene-containing drugs are toxic. The overall molecular context, including the presence of alternative, less toxic metabolic pathways and efficient detoxification systems, determines the ultimate safety profile.[2] Furthermore, in some cases, this metabolic activation is essential for the drug's therapeutic effect, as seen in the antiplatelet prodrugs Clopidogrel and Prasugrel.
IV. Experimental Workflow for Comparative Assessment
A robust, data-driven decision to use furan versus thiophene requires direct experimental comparison. Below are detailed protocols for assessing two key parameters: metabolic stability and cytotoxicity. The core principle is to test the furan-containing lead compound and its exact thiophene analogue under identical conditions.
A. Experiment 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a quantitative measure of a compound's susceptibility to metabolism by the primary Phase I enzymes (CYPs), giving key parameters like half-life (t½) and intrinsic clearance (CLint).
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the furan analog and the thiophene analog in DMSO.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and test compound working solutions (final assay concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil or Diazepam).
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (k / microsomal protein concentration).
-
Self-Validating System: Include positive controls (compounds with known high and low clearance, e.g., Verapamil and Diazepam) and a negative control (incubation without the NADPH system) to ensure the assay is performing correctly.[14] A significant decrease in the parent compound only in the presence of NADPH validates that the observed clearance is due to enzymatic metabolism.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical reagents, such as 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with several hazard statements that necessitate careful handling and disposal.
Table 1: GHS Hazard Profile for this compound [1]
| GHS Pictogram | Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
The hydrochloride salt of an amine suggests that the compound is acidic and may react with bases. Furthermore, the furan moiety is a known structural alert for potential reactivity and, in some furan-containing compounds, peroxide formation upon prolonged exposure to air[2][3]. Therefore, segregation from incompatible materials is a key aspect of its safe management.
Core Principles of Hazardous Waste Management
The disposal of this compound must adhere to the universal principles of hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
-
Waste Characterization : The first step is to correctly identify the waste as hazardous based on its known properties[4].
-
Satellite Accumulation Areas (SAAs) : Laboratories that generate hazardous waste are required to establish SAAs for the temporary storage of waste at or near the point of generation. This can be a designated area on a benchtop or within a chemical fume hood[5].
-
Container Management : Waste must be stored in containers that are in good condition, compatible with the chemical, and kept tightly closed except when adding waste[6].
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards[5][7].
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the laboratory.
Personal Protective Equipment (PPE)
Based on the hazard statements, the following minimum PPE should be worn when handling this chemical for disposal:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.
Waste Collection and Segregation
-
Solid Waste : Carefully transfer any solid this compound into a designated hazardous waste container. Avoid creating dust.
-
Liquid Waste : For solutions, pour the waste into a sealed, leak-proof container. The container material must be compatible with the solvent used.
-
Segregation : Do not mix this waste with other chemical waste streams. In particular, keep it separate from strong oxidizing agents and bases[8].
Containerization and Labeling
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. For liquid waste, ensure the container is designed for liquids[6]. The original product container can often be used if it is in good condition.
-
Affix a Hazardous Waste Label : The label must contain the following information:
Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be under the control of the laboratory personnel and away from general traffic.
Final Disposal
The ultimate disposal of this compound must be conducted through an approved waste disposal plant[8][9]. This is typically arranged through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Crucially, never dispose of this chemical down the drain or in the regular trash. [2][7] The furan ring and its potential for environmental persistence and toxicity necessitate professional disposal, likely through high-temperature incineration[10][11].
Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Spill :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth[3][12][13].
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Personal Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation : Move the person to fresh air. If they feel unwell, call a poison center or doctor[8].
-
Ingestion : Rinse the mouth and call a poison center or doctor if you feel unwell[8].
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- Safety Data Sheet for a similar furan compound. Revision Date 22-Dec-2025.
- Safety Data Sheet: 2-Methylfuran. Carl ROTH. Provides guidance on handling spills and disposal of furan-containing compounds.
- Safety Data Sheet for 2-Methylfuran. Provides information on spill cleanup and waste containment.
- (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride Safety Information. ChemScene.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Furan - Safety Data Sheet. ChemicalBook.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Discusses incineration as a disposal option for organic compounds.
- Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. Provides information on handling spills and waste disposal for furan.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride Product Information. CymitQuimica. Provides chemical properties.
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem. Offers a procedural guide for disposing of a complex amine hydrochloride.
- Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Details requirements for hazardous waste containers.
- 1-(5-methyl-2-furyl) propan-1-one Physical Properties. The Good Scents Company.
- Furan - Substance Information. ECHA - European Union.
- FURAN - CAMEO Chemicals. NOAA.
- 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone Physical Properties. The Good Scents Company.
- Other Disposal Guidance. U.S. Environmental Protection Agency. General guidance on waste disposal.
- N-Methyl-N-(propan-2-yl)propan-1-amine Properties. PubChem. Provides chemical and physical properties for a simple amine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. nj.gov [nj.gov]
- 3. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
